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molecular formula C10H6N2O2 B8387035 1-Cyanoindolizine-7-carboxylic acid

1-Cyanoindolizine-7-carboxylic acid

Cat. No. B8387035
M. Wt: 186.17 g/mol
InChI Key: XFICJMDCUCSEOG-UHFFFAOYSA-N
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Patent
US08748452B2

Procedure details

To a solution of 1-cyanoindolizine-7-carboxylic acid (0.20 g) in tetrahydrofuran (4.0 mL) were added 3-methylbutyrylchloride (0.16 g) and 4-methylmorpholine (0.13 g) under ice-cooling, and the mixture was stirred at room temperature for 1 hour. The insoluble material was removed from the reaction mixture by filtration. To the filtrate was added ethanol (4.0 mL) and sodium borohydride (0.20 g) was added under ice-cooling, and the mixture was stirred at room temperature overnight. To the reaction mixture was added 2 mol/L hydrochloric acid (5.0 mL), and the resulting mixture was extracted with ethyl acetate. The organic layer was dried over magnesium sulfate, and concentrated. The residue was purified by column chromatography on silica gel (eluent: ethyl acetate/n-hexane=30/70-100/0) to give the title compound (0.050 g).
Quantity
0.2 g
Type
reactant
Reaction Step One
Quantity
0.16 g
Type
reactant
Reaction Step One
Quantity
0.13 g
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[CH:4]=[CH:5][N:6]2[C:11]=1[CH:10]=[C:9]([C:12](O)=[O:13])[CH:8]=[CH:7]2)#[N:2].CC(C)CC(Cl)=O.CN1CCOCC1>O1CCCC1>[OH:13][CH2:12][C:9]1[CH:8]=[CH:7][N:6]2[C:11]([CH:10]=1)=[C:3]([C:1]#[N:2])[CH:4]=[CH:5]2

Inputs

Step One
Name
Quantity
0.2 g
Type
reactant
Smiles
C(#N)C=1C=CN2C=CC(=CC12)C(=O)O
Name
Quantity
0.16 g
Type
reactant
Smiles
CC(CC(=O)Cl)C
Name
Quantity
0.13 g
Type
reactant
Smiles
CN1CCOCC1
Name
Quantity
4 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooling
CUSTOM
Type
CUSTOM
Details
The insoluble material was removed from the reaction mixture by filtration
ADDITION
Type
ADDITION
Details
To the filtrate was added ethanol (4.0 mL) and sodium borohydride (0.20 g)
ADDITION
Type
ADDITION
Details
was added under ice-
TEMPERATURE
Type
TEMPERATURE
Details
cooling
STIRRING
Type
STIRRING
Details
the mixture was stirred at room temperature overnight
Duration
8 (± 8) h
ADDITION
Type
ADDITION
Details
To the reaction mixture was added 2 mol/L hydrochloric acid (5.0 mL)
EXTRACTION
Type
EXTRACTION
Details
the resulting mixture was extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography on silica gel (eluent: ethyl acetate/n-hexane=30/70-100/0)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
OCC=1C=CN2C=CC(=C2C1)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 0.05 g
YIELD: CALCULATEDPERCENTYIELD 27%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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